ethyl 4-[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds found in many plants and are known for their diverse biological activities. This particular compound combines the coumarin moiety with a piperazine ring, which is often used in medicinal chemistry to enhance the biological activity of compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-4-methylcoumarin and piperazine.
Alkylation Reaction: The 7-hydroxy-4-methylcoumarin is alkylated using an appropriate alkylating agent, such as propargyl bromide, in the presence of a base like potassium carbonate in dry acetone.
Coupling Reaction: The alkylated product is then coupled with piperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the coumarin moiety can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the coumarin ring can be reduced to form a hydroxyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield a secondary alcohol .
Scientific Research Applications
Ethyl 4-[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: A simpler coumarin derivative with similar fluorescence properties.
Piperazine Derivatives: Compounds like piperazine-1-carboxylate have been studied for their biological activities.
Uniqueness
Ethyl 4-[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate is unique due to the combination of the coumarin and piperazine moieties, which enhances its biological activity and makes it a versatile compound for various applications .
Properties
IUPAC Name |
ethyl 4-[(7-hydroxy-8-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-3-24-18(23)20-8-6-19(7-9-20)11-13-10-16(22)25-17-12(2)15(21)5-4-14(13)17/h4-5,10,21H,3,6-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKGOWSFMJPUBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC(=O)OC3=C2C=CC(=C3C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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